![molecular formula C13H17N5O B4437286 N-(2-butyl-2H-tetrazol-5-yl)-2-phenylacetamide](/img/structure/B4437286.png)
N-(2-butyl-2H-tetrazol-5-yl)-2-phenylacetamide
Overview
Description
N-(2-butyl-2H-tetrazol-5-yl)-2-phenylacetamide, also known as butyryl fentanyl, is a synthetic opioid that has gained attention in recent years due to its potential use as a recreational drug. However, beyond its illicit use, butyryl fentanyl has also been studied for its potential applications in scientific research.
Scientific Research Applications
Butyryl fentanyl has been studied for its potential use in pain management and anesthesia. It has been found to have a similar potency to fentanyl, a commonly used opioid in clinical practice. Additionally, N-(2-butyl-2H-tetrazol-5-yl)-2-phenylacetamide fentanyl has been studied for its potential use in treating opioid addiction due to its ability to bind to the same receptors as opioids.
Mechanism of Action
Butyryl fentanyl works by binding to the mu-opioid receptors in the brain and spinal cord, which are responsible for mediating pain and producing feelings of euphoria. This binding results in the activation of these receptors, leading to the release of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(2-butyl-2H-tetrazol-5-yl)-2-phenylacetamide fentanyl are similar to those of other opioids. It can cause respiratory depression, sedation, and analgesia. Additionally, it can produce feelings of euphoria, relaxation, and a decrease in anxiety. However, it can also lead to negative side effects such as nausea, vomiting, and constipation.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-butyl-2H-tetrazol-5-yl)-2-phenylacetamide fentanyl in lab experiments is its potency and ability to bind to the mu-opioid receptors. This makes it useful in studying the mechanisms of opioid addiction and pain management. However, its potential for abuse and negative side effects make it important to use caution when handling and administering the substance.
Future Directions
There are several future directions for the study of N-(2-butyl-2H-tetrazol-5-yl)-2-phenylacetamide fentanyl. One potential area of research is the development of new pain management and anesthesia medications based on the structure of N-(2-butyl-2H-tetrazol-5-yl)-2-phenylacetamide fentanyl. Additionally, the study of N-(2-butyl-2H-tetrazol-5-yl)-2-phenylacetamide fentanyl and other opioids can help to better understand the mechanisms of opioid addiction and develop new treatments for opioid use disorder. Finally, the study of the biochemical and physiological effects of N-(2-butyl-2H-tetrazol-5-yl)-2-phenylacetamide fentanyl can help to improve our understanding of the human body and lead to the development of new medications for a variety of conditions.
properties
IUPAC Name |
N-(2-butyltetrazol-5-yl)-2-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O/c1-2-3-9-18-16-13(15-17-18)14-12(19)10-11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3,(H,14,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLNAPUCIPDKRAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1N=C(N=N1)NC(=O)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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